Hydrogen Bond Donor (HBD) Count: Primary Amine vs. N-Alkylated Analogs Determines Target Engagement Capacity
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide possesses three hydrogen bond donors (HBD): two from the free primary α-amine and one from the secondary amide NH. Its closest commercially available N-alkylated analogs — (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-3,N-dimethyl-butyramide (CAS 1353997-65-5) and (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353994-36-1) — bear 0 HBD due to N,N-disubstitution, while the glycine-based analog 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-acetamide (CAS 1353956-30-5) carries 3 HBD but lacks the (S)-alanine methyl side chain necessary for chiral recognition . In proteasome inhibitor SAR studies on furan-based peptidic compounds, the presence and position of H-bond donor groups were critical determinants of β5 subunit binding affinity, with HBD removal correlating with >10-fold potency loss in certain chemotypes [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD (primary α-NH₂: 2; secondary amide NH: 1) |
| Comparator Or Baseline | CAS 1353997-65-5 (N,N-dimethyl analog): 0 HBD; CAS 1353994-36-1 (N-isopropyl analog): 0 HBD; CAS 1353956-30-5 (glycine acetamide analog): 3 HBD but no chiral methyl side chain |
| Quantified Difference | 3 HBD vs. 0 HBD (Δ = 3 HBD) for N-alkylated analogs; identical HBD count vs. glycine analog but differentiated by chiral methyl group |
| Conditions | Functional group enumeration from SMILES; structural comparison only (no direct competitive binding assay available) |
Why This Matters
The HBD count dictates the compound's capacity for directional hydrogen bonding to biological targets and its suitability as a primary-amine handle for further synthetic elaboration — a procurement decision point when selecting a scaffold for fragment growth, PROTAC linker attachment, or SAR expansion.
- [1] Fu, Y.; Xu, B.; Zou, X.; Ma, C.; Yang, X.; Mou, K.; Fu, G.; Lue, Y.; Xu, P. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 1102–1106. Compound 12 (peptidomimetic furan-based inhibitor) exhibited selective CT-L proteasome inhibition (IC₅₀ = 7.85 μM) and HepG2 antiproliferative activity (IC₅₀ = 34.2 μM). View Source
